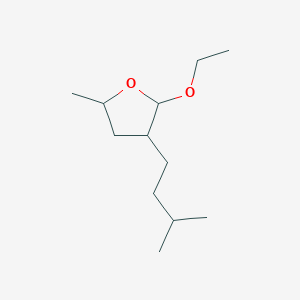
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds It is characterized by the presence of three 2-chlorophenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane typically involves the reaction of 2-chlorophenylmagnesium bromide with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C6H4ClMgBr+POCl3→(C6H4Cl)3P=O+3MgBrCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help in maintaining the required anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chlorine atoms in the 2-chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of compounds like tris(2-chlorophenyl)phosphine oxide.
Reduction: Formation of tris(2-chlorophenyl)phosphine.
Substitution: Formation of substituted tris(2-chlorophenyl) derivatives.
Applications De Recherche Scientifique
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- Tris(2-methoxyphenyl)(oxo)-lambda~5~-phosphane
- Tris(2-fluorophenyl)(oxo)-lambda~5~-phosphane
- Tris(2-bromophenyl)(oxo)-lambda~5~-phosphane
Comparison: Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to its methoxy, fluoro, and bromo analogs, the chlorinated compound may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and its interactions with biological targets.
Propriétés
Numéro CAS |
61102-88-3 |
|---|---|
Formule moléculaire |
C18H12Cl3OP |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
1-bis(2-chlorophenyl)phosphoryl-2-chlorobenzene |
InChI |
InChI=1S/C18H12Cl3OP/c19-13-7-1-4-10-16(13)23(22,17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H |
Clé InChI |
GYRYNQDRCSYFRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)

![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)





